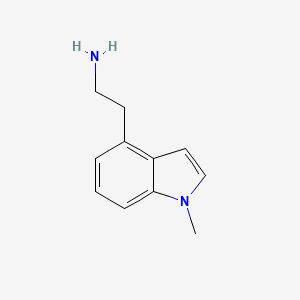

2-(1-Methyl-1H-indol-4-yl)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-(1-methylindol-4-yl)ethanamine |

InChI |

InChI=1S/C11H14N2/c1-13-8-6-10-9(5-7-12)3-2-4-11(10)13/h2-4,6,8H,5,7,12H2,1H3 |

InChI Key |

YFGPFCKWPUDHRL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)CCN |

Origin of Product |

United States |

Advanced Analytical Characterization and Structural Elucidation

Spectroscopic Analysis of 2-(1-Methyl-1H-indol-4-yl)ethanamine

Detailed experimental spectra for this compound could not be located. The characterization of this compound would typically involve the following spectroscopic methods:

X-ray Crystallography for Solid-State Structural Analysis and Stereochemistry

No published crystal structure data for this compound is available. This technique would provide definitive information on the solid-state conformation, bond lengths, and bond angles of the molecule.

Chromatographic Methodologies for Purity and Compound Validation

Specific chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the separation and purity assessment of this compound have not been detailed in the available scientific literature.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

High-Performance Liquid Chromatography is an essential analytical technique for assessing the purity of non-volatile compounds like this compound. By employing a high-pressure system to pass a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase), HPLC separates the components of a mixture. For indole (B1671886) alkaloids and related compounds, reversed-phase HPLC (RP-HPLC) is a frequently utilized method.

A typical RP-HPLC method for the quantitative purity analysis of this compound would involve a C18 column, where the stationary phase is nonpolar. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the separation being driven by the differential partitioning of the analyte and any impurities between the two phases. The use of an ion-pairing reagent in the mobile phase can also enhance the peak shape and retention of basic compounds like this compound. researchgate.net Detection is commonly achieved using a UV detector, as the indole ring system possesses a strong chromophore.

The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method should provide a symmetrical peak for the main compound, with good resolution from any potential impurities.

Table 1: Illustrative HPLC Purity Analysis Data for this compound

| Peak No. | Retention Time (min) | Peak Area | Area % |

| 1 | 2.54 | 15,234 | 0.35 |

| 2 | 4.88 | 4,328,976 | 99.52 |

| 3 | 5.71 | 8,691 | 0.13 |

Note: This data is illustrative and represents a hypothetical high-purity sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, many indoleamines, including this compound, are not sufficiently volatile or thermally stable for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar amine group into a less polar, more volatile moiety.

Silylation is a common derivatization technique for compounds with active hydrogens, such as amines. nih.gov Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the primary amine with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For the TMS derivative of this compound, characteristic fragments would be expected from the cleavage of the ethylamine (B1201723) side chain and the loss of methyl groups from the TMS moiety. The molecular ion peak (M+) would confirm the molecular weight of the derivatized compound.

Table 2: Predicted Mass Spectral Fragmentation Data for the Trimethylsilyl (TMS) Derivative of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

| 246 | [M]+ (Molecular ion of mono-TMS derivative) |

| 231 | [M-15]+ (Loss of a methyl group) |

| 158 | [M-88]+ (Cleavage of the C-C bond alpha to the indole ring) |

| 144 | [1-methyl-4-vinylindole]+ |

| 130 | [1-methylindole]+ |

| 73 | [Si(CH3)3]+ (Trimethylsilyl cation) |

Note: This data is predictive and based on common fragmentation patterns of related TMS-derivatized indoleamines.

Preclinical Pharmacological Investigations of 2 1 Methyl 1h Indol 4 Yl Ethanamine

Receptor Binding Profiles and Affinities in In Vitro Systems

The interaction of indolylethylamine derivatives with serotonin (B10506) (5-HT) receptors is a significant area of research due to the therapeutic potential of compounds that can selectively target these receptors. Serotonin receptors are implicated in a wide array of physiological and pathological processes, including mood, cognition, and psychosis. nih.gov

Research into various substituted indolylethylamine analogs has revealed a diverse range of binding affinities for different 5-HT receptor subtypes. For instance, studies on trans-2-(indol-3-yl)cyclopropylamine derivatives, which feature a rigidified ethylamine (B1201723) side chain, have shown varied affinities across 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors. While these compounds generally displayed low affinity for the 5-HT1A, 5-HT2A, and 5-HT2B subtypes, they exhibited considerably higher affinity for the 5-HT2C receptor. nih.gov Notably, a 5-fluoro-substituted derivative demonstrated a high affinity for the 5-HT2C receptor with a Ki value of 1.9 nM. nih.gov

Further investigations into other tryptamine (B22526) derivatives have highlighted the potential for high affinity at other 5-HT receptor subtypes. For example, L-694,247, a 5-substituted tryptamine derivative, is a selective and potent full agonist for the 5-HT1B and 5-HT1D receptors. wikipedia.org It displays a 20- to 25-fold greater affinity for the 5-HT1D receptor over the 5-HT1A receptor. wikipedia.org In contrast, certain 1,3,5-triazine-methylpiperazine derivatives have shown high affinity for the 5-HT6 receptor, with one compound exhibiting a Ki of 11 nM, while also displaying submicromolar affinity for the 5-HT2A receptor. researchgate.net

The interaction between different 5-HT receptor subtypes, such as the heterodimerization of 5-HT1A and 5-HT2B receptors, can also influence their pharmacological properties and signaling. nih.gov The active metabolite of psilocybin, psilocin, has demonstrated similar affinities for 5-HT2A, 5-HT2C, and 5-HT1A receptors in both human and mouse brains. researchgate.net

Table 1: Binding Affinities (Ki, nM) of Selected Indole (B1671886) Derivatives at Serotonin Receptor Subtypes

| Compound/Derivative | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT1D | 5-HT6 |

|---|---|---|---|---|---|---|

| 5-Methoxy-trans-2-(indol-3-yl)cyclopropylamine | 40 | - | - | - | - | - |

| 5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine | - | - | - | 1.9 | - | - |

| Psilocin | 152-146 | 120-173 | - | 79-311 | - | - |

Data compiled from multiple sources. nih.govresearchgate.netresearchgate.net Note: "-" indicates data not available in the cited sources.

The endogenous cannabinoid system, which includes the CB1 and CB2 receptors, plays a crucial role in various physiological processes. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily located in the periphery, particularly on immune cells. nih.govescholarship.org The structural features of a ligand significantly influence its binding affinity for these receptors.

Studies on analogs of anandamide (B1667382), an endogenous cannabinoid ligand, have provided insights into the structure-activity relationships for CB1 and CB2 receptor binding. Modifications to the ethanolamido headgroup and the arachidonyl tail of anandamide have been shown to alter both receptor affinity and metabolic stability. nih.gov Generally, many indole-based compounds show a higher selectivity for the CB1 receptor over the CB2 receptor. nih.gov For instance, R-AM2233, a potent CB agonist, demonstrates approximately 8-fold higher affinity than the well-known agonist WIN 55,212-2. nih.gov

The interaction of cannabinoid agonists with CB1 receptors can modulate neurotransmitter release and impact processes such as feeding behavior. escholarship.org The development of selective ligands for CB1 and CB2 receptors is an active area of research, with the goal of creating therapeutic agents with improved efficacy and fewer side effects.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that consist of three subtypes: PPARα, PPARγ, and PPARδ/β. nih.gov These receptors are involved in the regulation of lipid and glucose metabolism, as well as energy balance. nih.govnih.gov PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle. nih.gov

Recent research has explored the potential of indole ethylamine derivatives as modulators of PPARs. In silico docking studies have suggested that certain novel indole ethylamine derivatives can bind to the drug-binding pocket of human PPARα. nih.gov One such derivative demonstrated a better binding affinity to PPARα in virtual screenings compared to the established PPAR modulators fenofibrate (B1672516) and lanifibranor. nih.gov The activation of PPARα can influence the expression of genes involved in lipid metabolism. mdpi.com

The structural features of the indole derivatives, including substitutions on the indole ring and the ethylamine side chain, are critical for their interaction with PPARs. The modulation of PPARs by these compounds presents a potential therapeutic avenue for metabolic disorders.

N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate (B1630785) receptors that are crucial for synaptic plasticity, learning, and memory. nih.gov These receptors are tetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. nih.gov The specific GluN2 subunit (A-D) present in the receptor complex determines its functional properties and pharmacological profile. nih.gov

There is growing interest in developing subtype-selective modulators of NMDA receptors for the treatment of various central nervous system disorders. researchgate.net The GluN2C subunit, in particular, has been identified as a target for therapeutic intervention. Potentiation of GluN2C-containing NMDA receptors has been shown to facilitate the consolidation of learned fear responses. nih.gov

While direct studies on the potentiation of NMDA receptors by 2-(1-Methyl-1H-indol-4-yl)ethanamine are not extensively documented in the provided context, the broader class of indole derivatives is being investigated for their modulatory effects on various receptor systems, including glutamate receptors. The development of positive allosteric modulators (PAMs) for specific NMDA receptor subtypes, such as those containing GluN2C and GluN2D, is an active area of research. nih.gov

Understanding the molecular interactions that govern the binding of a ligand to its receptor is fundamental for rational drug design. In silico molecular docking simulations are valuable tools for predicting the binding modes and estimating the binding affinities of ligands to their target proteins. mdpi.com These studies can provide insights into the key amino acid residues involved in the ligand-receptor interaction and the types of non-covalent interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. mdpi.com

For instance, molecular docking studies of certain indole derivatives with biological targets have been used to determine the free energy of binding and the inhibition constant. mdpi.com These computational approaches can help to elucidate the structural basis for the observed biological activity and guide the optimization of lead compounds to improve their potency and selectivity.

In Vitro Mechanistic Studies of Cellular and Molecular Interactions

In vitro studies are essential for elucidating the cellular and molecular mechanisms through which a compound exerts its pharmacological effects. These studies can involve a variety of techniques, including cell-based assays, receptor binding assays, and functional assays that measure downstream signaling events.

For example, in the context of serotonin receptors, in vitro studies can be used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor subtype. This can be achieved by measuring the compound's effect on second messenger systems, such as adenylyl cyclase activity or inositol (B14025) phosphate (B84403) turnover. nih.gov

Similarly, for cannabinoid receptors, in vitro assays can be used to assess a compound's ability to stimulate the binding of [35S]GTPγS to G-proteins, which is a measure of G-protein-coupled receptor activation. nih.gov In the case of PPARs, in vitro studies might involve reporter gene assays to measure the transcriptional activity of the receptor in response to ligand binding.

Signaling Pathway Modulation

The interaction of tryptamine derivatives with their molecular targets, primarily serotonin receptors, initiates a cascade of intracellular signaling events.

ERK1/2 Phosphorylation: The modulation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway is a known consequence of activating certain G protein-coupled receptors (GPCRs), including serotonin receptors that are likely targets for tryptamine analogs.

Adenylyl Cyclase Inhibition: Substituted tryptamines are known to interact with various serotonin receptor subtypes, some of which are negatively coupled to adenylyl cyclase through Gi/o proteins. For instance, activation of the 5-HT1A receptor by agonists typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Calcium Mobilization: A common signaling outcome for 5-HT2 receptor agonists is the mobilization of intracellular calcium. Studies on a range of 4-substituted N,N-dialkyltryptamines have demonstrated their ability to stimulate calcium mobilization through the activation of 5-HT2A receptors. nih.govacs.org This suggests that this compound may also induce similar effects, contingent on its affinity and efficacy at this receptor subtype.

β-arrestin Recruitment: Following GPCR activation, β-arrestins are recruited to the receptor, a process that can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades. Research on various psychoactive tryptamines has shown that they can induce β-arrestin recruitment upon activation of the 5-HT2A receptor. nih.gov

Enzyme Inhibition Profiles

The indolethylamine scaffold is present in many compounds known to interact with various enzymes involved in neurotransmitter metabolism and other physiological processes.

Indoleethylamine N-methyltransferase (INMT): This enzyme is responsible for the N-methylation of tryptamine and other indolethylamines. mdpi.com Studies on tryptamine derivatives have shown that they can act as inhibitors of INMT. For example, N,N-dimethyltryptamine (DMT) exhibits mixed competitive and noncompetitive inhibition, while another derivative, PDAT, shows pure noncompetitive inhibition, suggesting the presence of an allosteric binding site. nih.govacs.org

Cholinesterases: Several indole alkaloids have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). karger.comsemanticscholar.org For instance, certain indole-based compounds have demonstrated submicromolar inhibition of human BChE. nih.gov Given the prevalence of this activity within the indole alkaloid class, it is plausible that this compound could exhibit some level of cholinesterase inhibition.

Monoamine Oxidases (MAOs): Tryptamine and its analogs are substrates for monoamine oxidases, the enzymes responsible for their degradation. mdpi.com However, some substituted tryptamine analogs have been shown to act as inhibitors of MAO-A and MAO-B. nih.gov The presence of substitutions on the indole ring and the ethylamine side chain can significantly influence the inhibitory potency and selectivity.

Table 1: Enzyme Inhibition by Structurally Related Indole Compounds

| Enzyme | Inhibitor Class | Example Compound(s) | Inhibition Profile |

|---|---|---|---|

| Indoleethylamine N-methyltransferase (INMT) | Tryptamine Derivatives | N,N-Dimethyltryptamine (DMT), PDAT | Mixed and noncompetitive |

| Acetylcholinesterase (AChE) | Indole Alkaloids | Various | Potent inhibition observed |

| Butyrylcholinesterase (BChE) | Indole Alkaloids | Various | Submicromolar inhibition |

| Monoamine Oxidase (MAO) | Tryptamine Analogs | Acetylenic tryptamine analogs | Mechanism-based inhibition |

Influence on Neurotransmitter System Dynamics

As a tryptamine derivative, this compound is expected to significantly interact with the serotonergic system.

Serotonin Biosynthesis and Uptake Modulation: The biosynthesis of serotonin begins with the amino acid tryptophan, which is also the precursor for tryptamine. mdpi.com Therefore, compounds that influence tryptamine metabolism could indirectly affect serotonin availability. More directly, many tryptamine derivatives are known to interact with the serotonin transporter (SERT). nih.gov Some N,N-dialkyltryptamines have been shown to inhibit the uptake of serotonin with varying potencies. catbull.comresearchgate.net This suggests that this compound could potentially modulate serotonergic neurotransmission by inhibiting serotonin reuptake.

Identification of Specific Molecular Targets Involved in Biological Processes

The primary molecular targets for substituted tryptamines are well-established within the family of serotonin receptors.

Serotonin Receptors (5-HT Receptors): Extensive research on substituted tryptamines has identified various serotonin receptor subtypes as their principal molecular targets. Specifically, the 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT1A receptors are known to be affected. nih.gov 4-substituted tryptamines, in particular, often show high affinity for the 5-HT2A receptor. nih.govnih.gov

Serotonin Transporter (SERT): In addition to serotonin receptors, the serotonin transporter is a key molecular target for many psychoactive tryptamines, which can act as either inhibitors or substrates of SERT. nih.govresearchgate.net

Table 2: Potential Molecular Targets for this compound Based on Related Compounds

| Molecular Target | Compound Class | Observed Interaction |

|---|---|---|

| 5-HT2A Receptor | 4-Substituted Tryptamines | Agonism, Calcium Mobilization |

| 5-HT2B Receptor | 4-Substituted Tryptamines | Agonism |

| 5-HT2C Receptor | 4-Substituted Tryptamines | Agonism |

| 5-HT1A Receptor | Substituted Tryptamines | Agonism |

| Serotonin Transporter (SERT) | Tryptamine Derivatives | Inhibition of serotonin uptake |

Preclinical Evaluation of Functional Effects in In Vitro Models

Assessment of Antimicrobial and Antiviral Activities in Cell-Based Assays

The indole nucleus is a common scaffold in compounds exhibiting antimicrobial properties.

Antimicrobial Activity: Various derivatives of indole have been synthesized and tested for their antimicrobial activity against a range of pathogens. For example, certain indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated significant antibacterial and antifungal effects. nih.gov Additionally, some 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have shown activity against Staphylococcus aureus and MRSA. mdpi.com These findings suggest that the indole core of this compound could confer some degree of antimicrobial activity.

Investigation of Anti-inflammatory Effects in Cellular Models

Recent studies have begun to explore the immunomodulatory and anti-inflammatory properties of tryptamines.

Anti-inflammatory Effects: Tryptamine itself has been shown to suppress inflammation in both peripheral and central nervous system models. nih.gov Furthermore, N,N-dimethyltryptamine (DMT) has demonstrated the ability to modulate inflammatory responses in human dendritic cell cultures by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while increasing the anti-inflammatory cytokine IL-10. semanticscholar.org These effects are thought to be mediated, at least in part, through the sigma-1 receptor. semanticscholar.org Given these findings with closely related tryptamines, it is conceivable that this compound may also possess anti-inflammatory properties. mdpi.comhrb.ieresearchgate.net

Research into Anticancer Mechanisms in Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest, Cell Migration Inhibition)

While direct studies on the anticancer mechanisms of this compound are not available, research on other indole-based molecules has shown promising results in cellular models of cancer. For instance, certain indole derivatives have been investigated for their ability to induce programmed cell death (apoptosis), halt the proliferation of cancer cells by arresting the cell cycle, and prevent the spread of cancer by inhibiting cell migration.

Studies on various synthetic indole compounds have demonstrated the potential for this class of molecules to interfere with critical cellular processes that are often dysregulated in cancer. These investigations typically involve treating cancer cell lines with the compound of interest and then assessing various endpoints. For example, apoptosis can be measured by detecting the activation of caspases, which are key enzymes in the apoptotic pathway. Cell cycle arrest is often analyzed using flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). The inhibition of cell migration is commonly assessed through wound-healing assays or transwell migration assays.

However, without specific experimental data for this compound, it is not possible to definitively state its effects on apoptosis, cell cycle, or cell migration in cancer cells.

Studies on Lipid Metabolism Modulation in In Vitro Systems

The role of indole ethylamine derivatives in regulating lipid metabolism is an emerging area of interest. Research has explored the potential of these compounds to modulate key proteins and pathways involved in lipid homeostasis. For example, some studies have focused on the ability of novel indole ethylamine derivatives to act as regulators of lipid metabolism in cellular systems designed to model liver cells.

These in vitro investigations often involve treating cells, such as the AML12 mouse hepatocyte cell line, with the test compound and then measuring changes in lipid accumulation and the expression of genes and proteins involved in lipid metabolism. Key targets in these studies can include peroxisome proliferator-activated receptors (PPARs) and carnitine palmitoyltransferase 1 (CPT1), which are crucial regulators of fatty acid oxidation.

While these findings highlight the potential for the broader class of indole ethylamine derivatives to influence lipid metabolism, there is currently no specific published research detailing the effects of this compound on lipid metabolism in in vitro systems. Therefore, its specific activities and mechanisms in this context remain to be elucidated.

Structure Activity Relationships Sar and Analog Development

Impact of Indole (B1671886) Ring Substitutions on Biological Activity

The position of the ethanamine side chain on the indole nucleus is a critical determinant of pharmacological activity. The most extensively studied tryptamines are C3-substituted isomers, such as tryptamine (B22526) itself. The C4-substituted isomer, the parent compound of 2-(1-Methyl-1H-indol-4-yl)ethanamine, also demonstrates significant biological activity. C4-substituted tryptamines, like psilocin (4-hydroxy-N,N-dimethyltryptamine), are known to be potent serotonin (B10506) receptor agonists. nih.govresearchgate.net The C1-substituted isomers, such as 2-(1H-indol-1-yl)ethanamine, have also been synthesized and evaluated for their biological activities, often in the context of developing selective ligands for various receptor subtypes. mdpi.com

While direct comparative studies across all positional isomers for a single substitution pattern are limited, the existing body of research indicates that each positional isomer interacts with receptors in a distinct manner, leading to different pharmacological profiles. For instance, C4-substituted tryptamines have been shown to exhibit high selectivity for 5-HT2A receptors versus 5-HT1A and 5-HT2C receptors. nih.govresearchgate.net In contrast, some C1-substituted indole derivatives have been developed as selective 5-HT2C receptor agonists. semanticscholar.org

Table 1: Comparison of Ethanamine Side Chain Positional Isomers on the Indole Ring

| Position of Ethanamine Side Chain | General Pharmacological Observations | Key Receptor Targets |

| C1 | Can lead to selective ligands for various receptor subtypes. | 5-HT2C |

| C3 | The most common and extensively studied isomer, forming the basis for many classical tryptamines. | Broad spectrum of serotonin receptors |

| C4 | Often associated with potent psychedelic activity and high selectivity for certain 5-HT receptors. | 5-HT2A |

This table provides a generalized comparison based on available literature and specific activities can vary significantly with other substitutions.

The introduction of substituents at other positions on the indole ring can dramatically alter the pharmacological profile of this compound analogs.

Halogens: Fluorination of tryptamines has been shown to attenuate or abolish hallucinogen-like activity. semanticscholar.org For example, fluorination of hallucinogenic tryptamines generally has little effect on 5-HT2A/2C receptor affinity or intrinsic activity, but can reduce affinity at the 5-HT1A receptor. semanticscholar.org

Alkyl Groups: Methyl substitution on the indole ring can lead to compounds with differing potencies. For instance, 5-methyltryptamine (B158209) was identified as a potent non-competitive NMDA receptor blocker. meduniwien.ac.at In the context of 4-substituted tryptamines, the introduction of alkyl groups at other positions can modulate receptor selectivity and potency. acs.org

Table 2: Influence of Indole Ring Substituents on the Pharmacological Profile of Tryptamine Analogs

| Substituent | Position | General Effect on Pharmacological Profile |

| Fluorine | Various | Can attenuate or abolish hallucinogen-like activity. semanticscholar.org |

| Methyl | 5 | Increased potency as a non-competitive NMDA receptor blocker. meduniwien.ac.at |

| Various | 2, 7 | Can lead to potent 5-HT2A receptor agonism with reduced activity at 5-HT2B receptors. acs.org |

Modifications of the Ethanamine Side Chain and Their Pharmacological Consequences

Modifications to the ethanamine side chain, including N-alkylation and α-alkylation, have profound effects on the pharmacological properties of tryptamine derivatives.

N-Alkylation: The nature of the alkyl groups on the terminal amine significantly influences receptor affinity and selectivity. For 4-hydroxytryptamines, the rank order of potency in inducing the head-twitch response (a behavioral proxy for 5-HT2A activation) is related to the steric properties of the N,N-dialkyl substituents. nih.govacs.org Generally, less bulky alkyl groups at the amine result in more favorable affinity. nih.gov For example, with symmetrical alkyl chains, the potency decreases as the size of the alkyl group increases (dimethyl > diethyl > dipropyl > diisopropyl). acs.org

α-Alkylation: The introduction of an alkyl group, most commonly a methyl group, at the α-position of the ethanamine side chain can significantly alter the compound's properties. α-Alkylation can increase metabolic stability by protecting against degradation by monoamine oxidase. iiab.me This modification can also shift the pharmacological profile, sometimes leading to compounds with stimulant or entactogenic effects. mdpi.com For instance, tryptamine analogs with a cyclopropyl (B3062369) ring at the α-position have been synthesized and evaluated as 5-HT6 receptor ligands. nih.govresearchgate.net

Development of this compound Analogs for Enhanced Selectivity and Potency

The SAR data gathered from modifying the indole ring and ethanamine side chain has been instrumental in the development of analogs with improved selectivity and potency for specific receptor subtypes. For example, by exploring different N-substituents on the ethanamine side chain of 4-substituted tryptamines, it is possible to modulate the affinity for various serotonin receptors. acs.org The goal of such analog development is often to create compounds that target a specific receptor or set of receptors to elicit a desired therapeutic effect while minimizing off-target interactions that could lead to unwanted side effects. The development of selective 5-HT2A receptor agonists is an active area of research, with the aim of producing compounds with antidepressant-like effects. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For tryptamine derivatives, 3D-QSAR models have been developed to predict their hallucinogenic activity and to understand their interaction with target receptors like the 5-HT2A receptor. researchgate.net These models have indicated that electron-related descriptors are major contributors to the hallucinogenic activities of tryptamines. researchgate.net

Ligand-based drug design utilizes the knowledge of molecules that bind to a biological target to develop new, more potent, and selective compounds. This approach is particularly useful when the three-dimensional structure of the target receptor is not available. researchgate.net By building pharmacophore models based on the structures of known active tryptamines, researchers can identify the key chemical features required for receptor binding and design new molecules that incorporate these features. For example, 3D-ALMOND-QSAR models have been used to predict the antidepressant and neuroleptic activities of various compounds by considering their interactions with targets such as the serotonin transporter (SERT), 5-HT1A receptor, and dopamine (B1211576) D2 receptor. mdpi.com

Computational Approaches in SAR Elucidation

Computational chemistry serves as a powerful tool in drug discovery and development for exploring the interactions between a ligand and its target receptor at a molecular level. These methods are crucial for understanding SAR and for the rational design of new, more potent, and selective analogs.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is used to forecast the binding affinity and mode of interaction, providing insights into the key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex.

No specific molecular docking studies for this compound were identified in the literature search. While research exists on the docking of other indole derivatives, such as those substituted at the 3-position, these findings are not directly applicable to the 4-substituted isomer due to significant differences in structure and electronic properties. mdpi.comherbmedpharmacol.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of SAR, DFT studies are employed to determine the most stable three-dimensional conformations of a molecule and to calculate its electronic properties, including the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. researchgate.netmdpi.commdpi.com This information is vital for understanding a molecule's intrinsic reactivity and how it will be perceived by a biological target.

No specific DFT studies focused on the conformational analysis or electronic properties of this compound were found during the literature review. Studies on the parent indole ring system and other substituted indoles have been performed, providing general insights into this class of compounds, but data specific to the 4-ethanamine derivative is not available. nih.gov

No Publicly Available Preclinical Data on the Metabolism of this compound

Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there are no specific preclinical studies detailing the metabolic pathways, biotransformation, or metabolic stability of the chemical compound this compound.

Despite extensive searches for this particular molecule, information regarding its enzymatic breakdown, the identity of its metabolites, and its stability in in vitro test systems is not available in the current body of scientific research. Therefore, it is not possible to provide a detailed and scientifically accurate account of its preclinical metabolic profile as requested.

The investigation into the metabolic fate of a compound is a critical component of preclinical drug development. These studies typically involve in vitro experiments using liver microsomes, hepatocytes, or other enzyme preparations to elucidate how a compound is processed in the body. The resulting data on metabolic pathways, the structure of biotransformation products, and the compound's metabolic stability are essential for predicting its pharmacokinetic properties and potential for drug-drug interactions.

Without such studies for this compound, any discussion of its metabolism would be speculative and fall outside the scope of established scientific findings.

Future Directions in Academic Research on 2 1 Methyl 1h Indol 4 Yl Ethanamine

Exploration of Novel and Stereoselective Synthetic Methodologies

A pivotal direction for future research lies in the development of novel synthetic strategies that afford complete regiocontrol. One promising approach involves utilizing a bromine atom as a removable protecting group. lookchem.com By strategically placing a bromine atom on the phenylhydrazine (B124118) precursor, the Fischer indolization can be directed to yield the desired 4-substituted indole (B1671886) core exclusively. Subsequent reductive debromination would then furnish the target compound, 2-(1-Methyl-1H-indol-4-yl)ethanamine, as a single isomer. lookchem.com

Furthermore, the exploration of asymmetric synthesis will be crucial, particularly for creating analogs with chiral centers. Methodologies that have proven successful for similar structures, such as the asymmetric Strecker reaction or the use of bifunctional organocatalysts for intramolecular aza-Michael additions, could be adapted to produce specific stereoisomers. nih.govnih.gov The ability to synthesize enantiomerically pure compounds is paramount, as different stereoisomers often exhibit distinct pharmacological profiles and potencies at biological targets. acs.org

Advanced Computational Studies for Rational Analog Design and Target Prediction

Computational chemistry offers powerful tools for accelerating the drug discovery process by predicting the biological activities and potential targets of novel compounds, thereby guiding synthetic efforts. nih.gov Future research on this compound and its derivatives will heavily rely on these in silico techniques for rational analog design.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in correlating the structural features of a series of analogs with their biological activities. nih.govresearchgate.net Advanced methods like Holographic QSAR (HQSAR) can be employed to analyze molecular fragments and identify which substitutions on the indole ring or ethylamine (B1201723) side chain contribute positively or negatively to binding affinity at specific receptors. nih.gov

| Computational Technique | Application in Future Research | Potential Insights |

| QSAR/HQSAR | Correlate structural properties of analogs with biological activity. nih.govindexcopernicus.com | Identify key molecular fragments for receptor affinity and guide the design of more potent compounds. |

| Molecular Docking | Simulate the binding of analogs into the active sites of known protein targets (e.g., 5-HT receptors). mdpi.com | Predict binding poses, affinities, and key intermolecular interactions, explaining selectivity. |

| Virtual Screening | Screen large databases of virtual compounds against various biological targets. | Identify novel, unexpected protein targets for the compound, revealing new therapeutic possibilities. orientjchem.org |

These computational approaches allow for the prioritization of compounds with the most promising predicted profiles for synthesis and experimental testing, saving significant time and resources. nih.gov They also aid in elucidating the potential mechanisms of action by which these molecules exert their effects. researchgate.net

Integration of Multi-Omics Data in Preclinical Pharmacological Investigations

To gain a holistic understanding of the biological effects of this compound, future preclinical investigations must move beyond traditional single-endpoint assays. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—provides a systems-level view of the cellular response to a compound. This approach can uncover the full spectrum of molecular pathways modulated by the molecule, identify novel mechanisms of action, and reveal potential biomarkers for efficacy or toxicity.

A critical component of this will be the application of pharmacogenomics to understand how genetic variations influence individual responses to the compound. The metabolism of tryptamines is often mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP2D6. nih.gov Genetic polymorphisms in the CYP2D6 gene can lead to significant differences in how individuals metabolize these compounds, affecting both the intensity and duration of their effects. Future research should investigate the metabolic profile of this compound and determine the role of key enzymes like CYP2D6. This knowledge is essential for assessing inter-individual variability and is a key step toward developing personalized therapeutic strategies. nih.gov

Development of Targeted Analogs with Enhanced Molecular Specificity for Receptor Subtypes

A major goal for future research will be the rational design and synthesis of analogs of this compound with enhanced selectivity for specific 5-HT receptor subtypes. High selectivity is often a desirable trait for therapeutic agents, as it can maximize the desired effect while minimizing off-target side effects. nih.gov Structure-activity relationship (SAR) studies have shown that subtle modifications to the tryptamine (B22526) scaffold can dramatically alter receptor selectivity. For instance, substitutions at the 4-position of the indole ring and N-alkylation of the side chain are known to influence the affinity and efficacy at 5-HT2A versus other 5-HT receptors. researchgate.netacs.orgnih.gov

| Receptor Subtype | Known Role of Modulators | Potential Therapeutic Application |

| 5-HT1A | Anxiolytic, antidepressant effects. | Treatment of anxiety and depression. researchgate.net |

| 5-HT2A | Mediates psychedelic effects; implicated in cognition and mood. | Treatment of depression, PTSD (psychedelic-assisted therapy). psilosybiini.info |

| 5-HT2C | Regulation of appetite, mood, and dopamine (B1211576) release. | Treatment of obesity, substance abuse, and schizophrenia. nih.gov |

| 5-HT3 | Involved in nausea and vomiting (emesis). | Antiemetic agents. nih.gov |

| 5-HT4 | Pro-cognitive effects, regulation of gastrointestinal motility. | Treatment of cognitive disorders and GI motility issues. nih.gov |

By systematically modifying the structure of this compound and evaluating the analogs' binding and functional activity at a panel of receptor subtypes, researchers can develop new chemical tools and potential therapeutic leads with precisely tailored pharmacological profiles. nih.gov

Investigation of Complex Formation with Transition Metals and Their Biological Implications

The field of medicinal bioinorganic chemistry has demonstrated that the coordination of organic ligands to transition metal ions can produce complexes with emergent biological properties, often exceeding the activity of the free ligand. thepharmajournal.com Indole-containing compounds, including tryptamine derivatives, can act as effective ligands, forming stable complexes with a variety of transition metals such as copper (Cu), zinc (Zn), nickel (Ni), and cobalt (Co). nih.govmdpi.comresearchgate.net

Future research should focus on the synthesis and characterization of transition metal complexes using this compound as a ligand. The ethylamine side chain and the indole nitrogen atom are potential coordination sites. The resulting complexes could exhibit diverse coordination geometries (e.g., tetrahedral, square planar, octahedral), which in turn influence their physicochemical and biological properties. nih.govnih.gov

These novel metal-ligand complexes should be screened for a wide range of biological activities. Previous studies on metal complexes of other indole-based ligands have revealed potent antifungal, antibacterial, and anticancer activities. nih.gov The mechanism of enhanced activity is often attributed to factors like increased lipophilicity, which facilitates passage through cell membranes, or the metal ion's ability to interact with biological macromolecules like DNA. thepharmajournal.comnih.gov This research avenue could therefore transform this compound from a neuromodulatory scaffold into a lead for developing new anti-infective or antitumor agents. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.